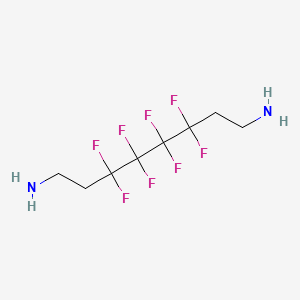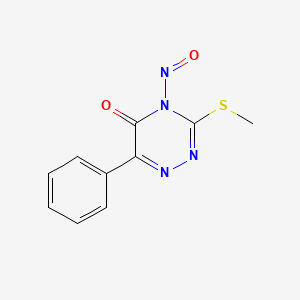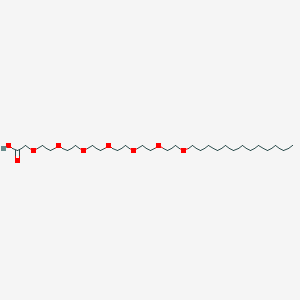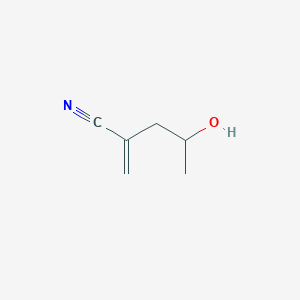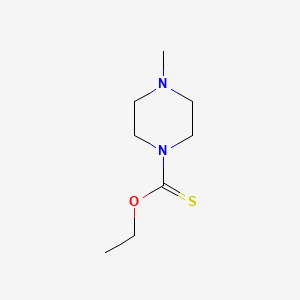
O-Ethyl 4-methylpiperazine-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl 4-methylpiperazine-1-carbothioate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of an ethyl group attached to the oxygen atom and a methyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl 4-methylpiperazine-1-carbothioate typically involves the reaction of 4-methylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
4-methylpiperazine+ethyl chloroformate→O-Ethyl 4-methylpiperazine-1-carbothioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl 4-methylpiperazine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
O-Ethyl 4-methylpiperazine-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Ethyl 4-methylpiperazine-1-carbothioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The carbothioate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The piperazine ring may also interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazine-1-carbodithioate: Similar structure but with a dithioate group instead of a carbothioate group.
N-Ethylpiperazine-1-carbothioate: Similar structure but with an ethyl group attached to the nitrogen atom instead of the oxygen atom.
O-Methyl 4-methylpiperazine-1-carbothioate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
O-Ethyl 4-methylpiperazine-1-carbothioate is unique due to the presence of both an ethyl group and a carbothioate group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
98998-40-4 |
|---|---|
Molecular Formula |
C8H16N2OS |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
O-ethyl 4-methylpiperazine-1-carbothioate |
InChI |
InChI=1S/C8H16N2OS/c1-3-11-8(12)10-6-4-9(2)5-7-10/h3-7H2,1-2H3 |
InChI Key |
HPBCJTRUVSLAFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)N1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


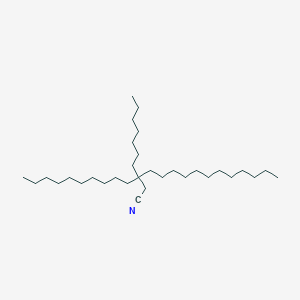
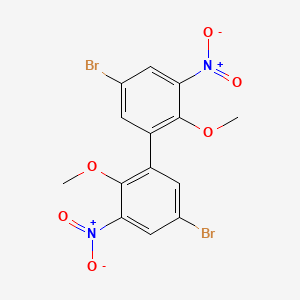
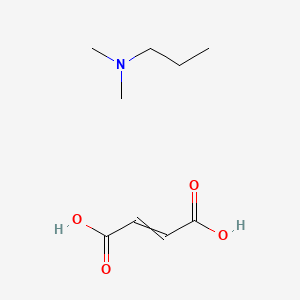
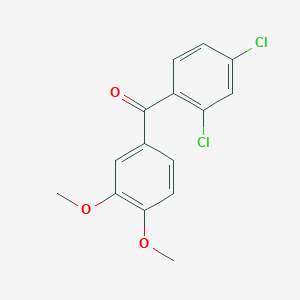
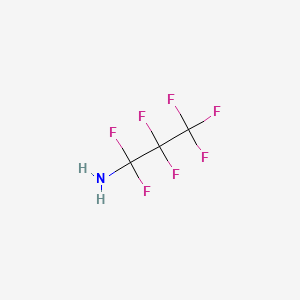
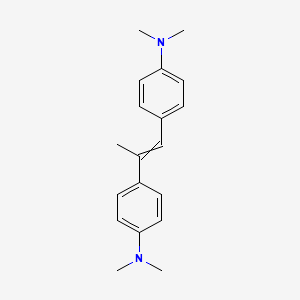
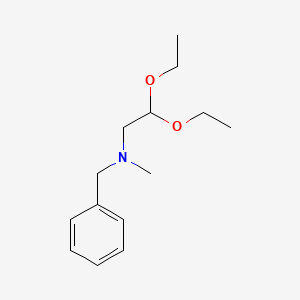
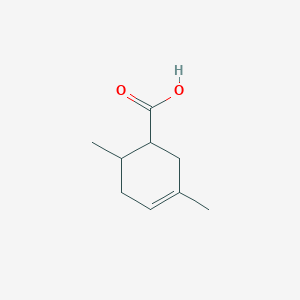
![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)
![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)
